Cas no 2228609-09-2 (methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)

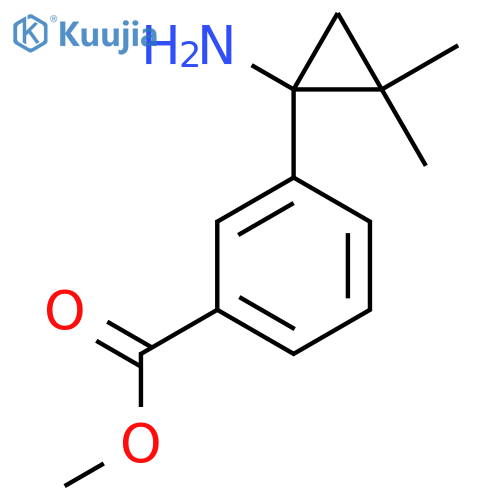

2228609-09-2 structure

商品名:methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate

- 2228609-09-2

- EN300-1753729

-

- インチ: 1S/C13H17NO2/c1-12(2)8-13(12,14)10-6-4-5-9(7-10)11(15)16-3/h4-7H,8,14H2,1-3H3

- InChIKey: YCSMLULGGVEITH-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC=CC(=C1)C1(CC1(C)C)N)=O

計算された属性

- せいみつぶんしりょう: 219.125928785g/mol

- どういたいしつりょう: 219.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753729-0.25g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 0.25g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1753729-10.0g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 10g |

$5897.0 | 2023-06-03 | ||

| Enamine | EN300-1753729-0.1g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 0.1g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1753729-2.5g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 2.5g |

$2688.0 | 2023-09-20 | ||

| Enamine | EN300-1753729-5g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 5g |

$3977.0 | 2023-09-20 | ||

| Enamine | EN300-1753729-1g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1753729-0.05g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 0.05g |

$1152.0 | 2023-09-20 | ||

| Enamine | EN300-1753729-1.0g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 1g |

$1371.0 | 2023-06-03 | ||

| Enamine | EN300-1753729-5.0g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 5g |

$3977.0 | 2023-06-03 | ||

| Enamine | EN300-1753729-0.5g |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |

2228609-09-2 | 0.5g |

$1316.0 | 2023-09-20 |

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

2228609-09-2 (methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量